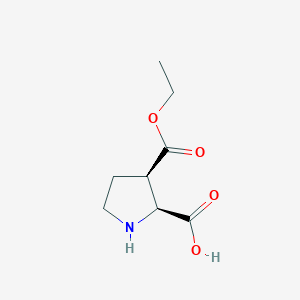

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid” is likely a chiral molecule due to the presence of two stereocenters, indicated by the (2S,3R) configuration . The molecule likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two carboxylic acid groups, which are functional groups consisting of a carbonyl (C=O) and a hydroxyl (OH) group.

Synthesis Analysis

The synthesis of a complex molecule like this would likely involve multiple steps, each requiring specific reagents and reaction conditions . The exact synthesis would depend on the desired yield, cost of reagents, and other factors.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The carboxylic acid groups could undergo reactions such as esterification, amidation, and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Aplicaciones Científicas De Investigación

Chemical and Physical Properties

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid is related to compounds like trans-4-hydroxy-L-proline, which is known for its nonhazardous, nontoxic, and nonflammable properties. It is typically available in a white crystalline powder form and is soluble in water. It is important to handle such compounds with care, ensuring they are stored in a cool, dry place in a well-closed container to avoid contact with skin and eyes (Kamal & Sultana, 2013).

Application in Synthesis of Antitumor Agents

The compound's derivatives, such as 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, have been found to possess moderate cytotoxic activity and are considered potential antitumor agents. Variations in the core ring structure and substitutions at specific positions have shown to influence their antitumor activity significantly (Tomita et al., 2002).

Role in Asymmetric Synthesis

This compound is involved in the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. These syntheses are crucial for creating specific stereoisomers with high diastereoselectivity and enantiomeric excess, which are important in the pharmaceutical industry for the development of drugs with specific activity and reduced side effects (Bunnage et al., 2004).

Contribution to Chemiluminescence in High-Performance Liquid Chromatography

Derivatives of this compound, like 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine, are used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is crucial for the sensitive and selective analysis of carboxylic acids in complex mixtures, such as pharmaceutical and biological samples (Morita & Konishi, 2002).

Application in Medicinal Chemistry

The structure of this compound and its derivatives, such as 4-fluoropyrrolidine derivatives, are valuable in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. These derivatives offer a versatile framework for the development of compounds with potential therapeutic effects (Singh & Umemoto, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3R)-3-ethoxycarbonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-2-13-8(12)5-3-4-9-6(5)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUCURGOLKRMOT-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN[C@@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2625309.png)

![N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide](/img/structure/B2625312.png)

![N4-(4-chlorophenyl)-N6-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2625314.png)

![5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2625317.png)

![N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2625319.png)

![N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2625320.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2625322.png)